molecular formula C8H15ClOS B14191063 Oct-7-ene-1-sulfinyl chloride CAS No. 923279-57-6

Oct-7-ene-1-sulfinyl chloride

Cat. No.: B14191063
CAS No.: 923279-57-6
M. Wt: 194.72 g/mol
InChI Key: VMMSMMMLZDGJOS-UHFFFAOYSA-N
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Description

Oct-7-ene-1-sulfinyl chloride is an organosulfur compound with the molecular formula C8H15ClOS. This compound contains a sulfinyl chloride functional group attached to an octene backbone. It is a versatile intermediate used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-7-ene-1-sulfinyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. This combination facilitates the direct oxidative conversion of thiol derivatives to the corresponding sulfinyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the oxidation of thiols to sulfinyl chlorides .

Industrial Production Methods

In industrial settings, the production of sulfinyl chlorides often involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl4) in combination with hydrogen peroxide has been reported to yield high-purity sulfinyl chlorides under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Oct-7-ene-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfinyl chloride group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonyl chlorides.

    Reduction: Thiol derivatives.

    Substitution: Sulfinamides or sulfinyl esters, depending on the nucleophile used.

Scientific Research Applications

Oct-7-ene-1-sulfinyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oct-7-ene-1-sulfinyl chloride involves its reactivity as an electrophile. The sulfinyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as:

This compound is unique due to its specific functional group and reactivity, making it a valuable intermediate in various chemical processes.

Properties

CAS No.

923279-57-6

Molecular Formula

C8H15ClOS

Molecular Weight

194.72 g/mol

IUPAC Name

oct-7-ene-1-sulfinyl chloride

InChI

InChI=1S/C8H15ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2H,1,3-8H2

InChI Key

VMMSMMMLZDGJOS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCS(=O)Cl

Origin of Product

United States

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